

An In-depth Technical Guide to 4-Aminopyridine-2,6-dicarboxylic acid

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Compound of Interest

Compound Name: 4-Aminopyridine-2,6-dicarboxylic acid

Cat. No.: B1323195

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of direct experimental data, this document also presents theoretical and comparative data from closely related compounds to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as for scientists exploring the applications of pyridine derivatives.

Molecular Structure and Chemical Identity

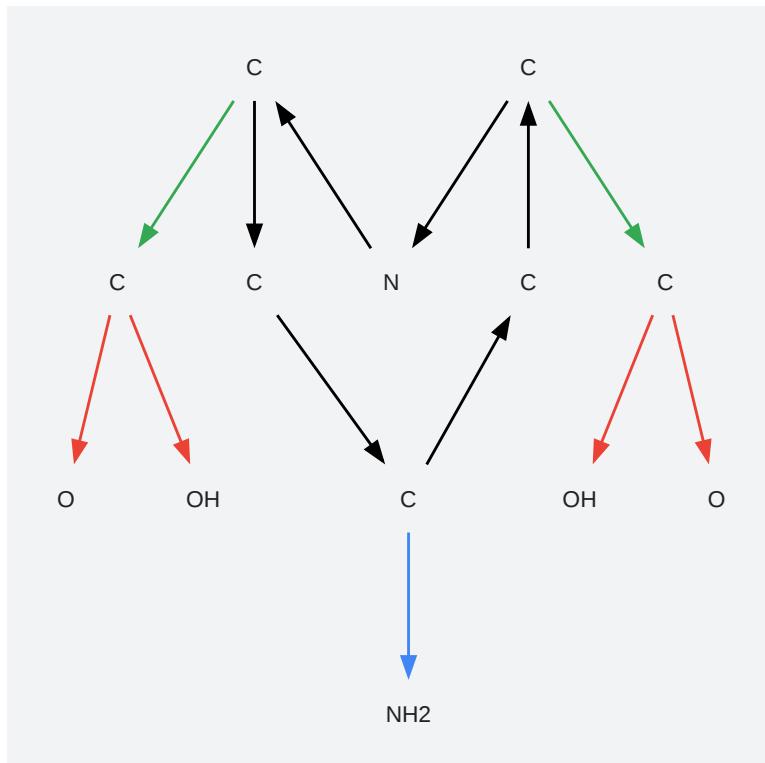
4-Aminopyridine-2,6-dicarboxylic acid is a pyridine ring substituted with an amino group at the 4-position and two carboxylic acid groups at the 2- and 6-positions.[3] The presence of both acidic (carboxylic acids) and basic (amino group and pyridine nitrogen) centers suggests that the molecule can exhibit amphoteric properties.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-aminopyridine-2,6-dicarboxylic acid[3]
CAS Number	2683-49-0[3]
Molecular Formula	C ₇ H ₆ N ₂ O ₄ [3]
Molecular Weight	182.13 g/mol [2]
SMILES	C1=C(C=C(N=C1C(=O)O)C(=O)O)N[3]
InChI	InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)[3]
InChIKey	IHEBMGYEECNNJH-UHFFFAOYSA-N[3]

Molecular Visualization

The structural formula of **4-Aminopyridine-2,6-dicarboxylic acid** is presented below, illustrating the arrangement of its constituent atoms and functional groups.



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Figure 1. Molecular Structure of **4-Aminopyridine-2,6-dicarboxylic acid**.

Physicochemical Properties

While extensive experimental data for **4-Aminopyridine-2,6-dicarboxylic acid** is not readily available in the literature, some computed and basic experimental properties have been reported.

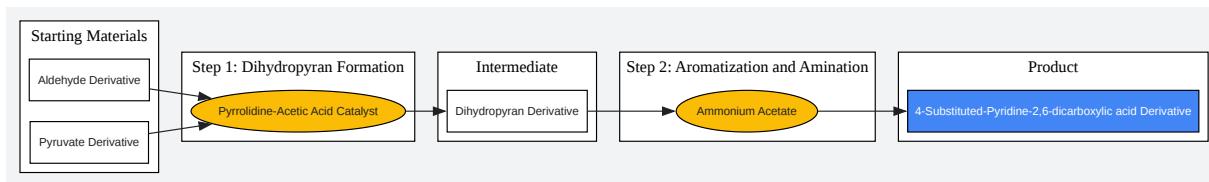
Property	Value	Source
Molecular Weight	182.13 g/mol	PubChem[2]
Purity	≥ 97% (Commercially available)	Ningbo Inno Pharmchem Co., Ltd.[1]
Physical State	Solid (Predicted)	
Storage Temperature	2-8°C, Sealed in dry, Keep in dark place	BLD Pharm[4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **4-Aminopyridine-2,6-dicarboxylic acid** is not currently available in the public domain. However, based on related synthetic methodologies for similar compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A potential route could involve the oxidation of a 2,6-disubstituted-4-aminopyridine, or the amination of a pre-formed pyridine-2,6-dicarboxylic acid derivative. A novel one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been reported, which could potentially be adapted.[5][6] This method involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid, followed by a reaction with ammonium acetate.[6]



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Figure 2. Generalized one-pot synthesis workflow for 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

Note: This represents a generalized workflow. The specific choice of pyruvate and aldehyde would be critical for the successful synthesis of the 4-amino derivative. Further research and experimental validation are required to establish a robust protocol.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Aminopyridine-2,6-dicarboxylic acid** is not readily available in published literature. Commercial suppliers may possess this data, but it is not publicly accessible.^[4] For reference, ¹H NMR data for the parent compound, pyridine-2,6-dicarboxylic acid, is available and can provide an indication of the expected chemical shifts for the pyridine ring protons.^{[7][8]}

Reference ¹H NMR Data for Pyridine-2,6-dicarboxylic acid (in DMSO-d₆):

- 8.29 ppm (d, 2H)
- 8.24 ppm (t, 1H)

The presence of the amino group at the 4-position in **4-Aminopyridine-2,6-dicarboxylic acid** would be expected to cause an upfield shift of the signals for the protons at the 3- and 5-positions due to its electron-donating nature.

Potential Applications in Drug Development and Research

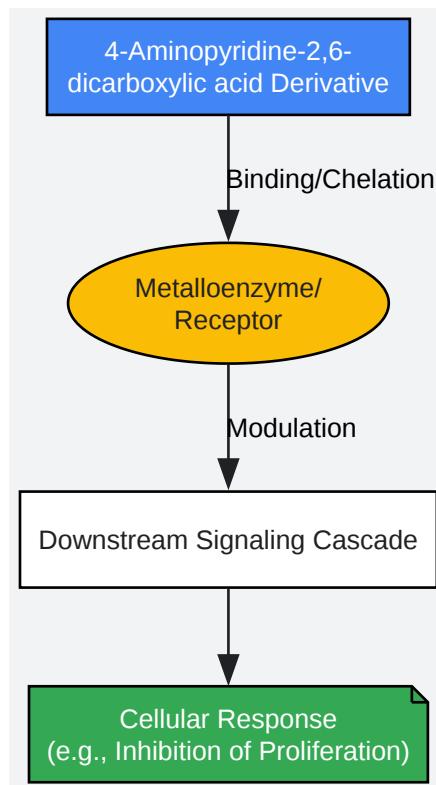
While specific biological activities of **4-Aminopyridine-2,6-dicarboxylic acid** are not extensively documented, its structural motifs are present in molecules with known biological relevance. It is considered a key intermediate for pharmaceutical synthesis.[\[1\]](#)

Inferred Biological Relevance

Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[\[9\]](#) The aminopyridine scaffold is a component of several drugs, and pyridine-dicarboxylic acids are known to act as ligands and have applications in medicinal chemistry.[\[10\]](#)[\[11\]](#)

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarity of the pyridine-dicarboxylic acid moiety to known enzyme inhibitors and metal chelators, it is plausible that derivatives of **4-Aminopyridine-2,6-dicarboxylic acid** could interact with metalloenzymes or signaling pathways that are regulated by metal ions.



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Figure 3. Hypothetical signaling pathway modulation by a derivative of **4-Aminopyridine-2,6-dicarboxylic acid**.

Conclusion

4-Aminopyridine-2,6-dicarboxylic acid is a molecule of interest for chemical and pharmaceutical research. While there is a scarcity of detailed experimental data in the public domain, this guide has consolidated the available information on its structure, properties, and potential synthetic strategies. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to use this document as a starting point for their investigations into this promising chemical entity.

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